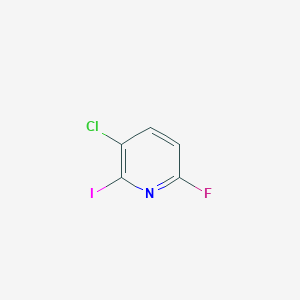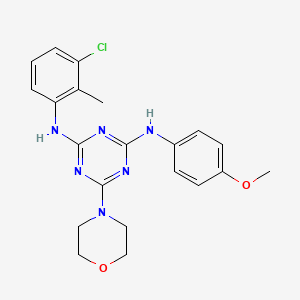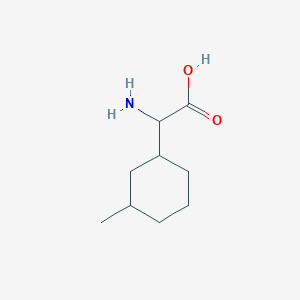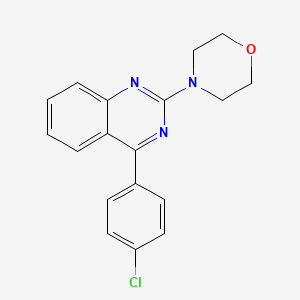![molecular formula C18H17NO3 B2645828 (3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one CAS No. 866145-86-0](/img/structure/B2645828.png)
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one, or (3E)-PEAO, is a compound of interest to the scientific community due to its potential applications in research and development. This compound is a type of aldehyde, and it has a variety of uses in scientific research, including synthesis and reaction applications. Additionally, this compound has been studied for its potential biochemical and physiological effects, and the mechanism of action by which it produces these effects.
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
Understanding the antioxidant capacity of various compounds is crucial in evaluating their potential applications in pharmaceuticals, food preservation, and cosmetic formulations. The review by Huang et al. (2005) outlines the chemical principles behind different antioxidant capacity assays, including assays based on hydrogen atom transfer (HAT) and electron transfer (ET) reactions. These assays are essential for screening compounds for antioxidant activity, which could be relevant for derivatives of "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one" that may exhibit antioxidant properties (Huang, Ou, & Prior, 2005).
Biotechnological Applications of Tyrosinase
The versatility of tyrosinase in bioremediation, biosensor development, and synthesis of L-DOPA, as reviewed by Min et al. (2019), highlights the potential for enzymatic transformations involving phenolic substrates. Given the phenoxyanilino group in "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one," there could be interesting applications in utilizing this compound as a substrate for tyrosinase or similar enzymes, leading to novel biotechnological applications (Min, Park, Yoo, & Lee, 2019).
Organic Thermoelectric Materials
The advancement in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, as discussed by Yue and Xu (2012), opens up research avenues for designing organic materials with high thermoelectric performance. The structural modification of organic compounds, like "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one," could contribute to the development of new organic thermoelectric materials with optimized electrical and thermal properties (Yue & Xu, 2012).
Sterilization of Medical Devices
The review on ethylene oxide sterilization by Mendes, Brandão, and Silva (2007) provides insight into the use of ethylene oxide for sterilizing medical devices. While "(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one" is not directly related to ethylene oxide, understanding the principles and advancements in sterilization technologies could inspire research into the development of new sterilizing agents or processes, potentially leveraging the chemical properties of this compound (Mendes, Brandão, & Silva, 2007).
Propiedades
IUPAC Name |
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(17-11-12-21-18(17)20)19-14-7-9-16(10-8-14)22-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZEBYYYHZSDA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)


![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)

![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)
![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B2645761.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2645762.png)

![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)
